Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate
Description
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94202-08-1) is a bisphosphonate derivative featuring a central imino bis(methylene) backbone linked to a 2-ethylhexyl alkyl chain and two phosphonate groups. The compound is stabilized by four ammonium counterions, enhancing its water solubility and reactivity in aqueous environments. Its structure enables strong metal-chelating properties, making it suitable for applications in industrial water treatment (e.g., scale and corrosion inhibition) and detergent formulations .
Key structural attributes:
- Substituent: 2-ethylhexyl group (C₈H₁₇) provides hydrophobicity, balancing solubility and surfactant-like behavior.
- Phosphonate groups: Two phosphonic acid moieties enable high-affinity binding to divalent cations (e.g., Ca²⁺, Mg²⁺).
- Counterions: Tetraammonium (NH₄⁺) ensures solubility in neutral to mildly acidic conditions.
Properties
CAS No. |
94113-31-2 |
|---|---|
Molecular Formula |
C10H37N5O6P2 |
Molecular Weight |
385.38 g/mol |
IUPAC Name |
tetraazanium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |
InChI Key |
DQBPHDYPCHNJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 2-Ethylhexylamine : Provides the imino group attached to the bisphosphonate backbone.
- Phosphorous acid (H3PO3) or phosphorus trichloride (PCl3) : Common phosphorus sources for phosphonation.
- Formaldehyde or paraformaldehyde : Used for methylene bridge formation between phosphonate groups.
- Ammonium hydroxide or ammonium salts : For neutralization to tetraammonium salt form.
Stepwise Synthetic Route
A classical synthetic route involves the following steps:
Mannich-Type Reaction : Reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid to form the bisphosphonate intermediate. This step forms the bisphosphonate backbone with methylene bridges linking the phosphonate groups to the nitrogen atom of the amine.
Phosphonation : The bisphosphonate intermediate is further reacted with phosphorous acid under acidic conditions to complete the formation of the bisphosphonate groups.
Neutralization : The resulting bisphosphonic acid is neutralized with ammonium hydroxide or ammonium salts to yield the tetraammonium salt form, enhancing solubility and stability.
Alternative Synthetic Approaches
- Microwave-Assisted Synthesis : Accelerates the Mannich-type reaction and phosphonation steps, reducing reaction times from hours to minutes and improving product purity.
- One-Pot Synthesis : Combines all reagents in a single reaction vessel, streamlining the process and minimizing purification steps.
Reaction Conditions
- Temperature : Typically 80–120°C for conventional heating; microwave methods may use higher temperatures for shorter durations.
- pH : Acidic conditions during phosphonation; neutral to slightly basic during ammonium neutralization.
- Solvent : Water or aqueous mixtures are preferred for environmental and safety reasons.
Research Data and Comparative Analysis
| Parameter | Conventional Method | Microwave-Assisted Method | One-Pot Synthesis |
|---|---|---|---|
| Reaction Time | 4–12 hours | 10–30 minutes | 1–3 hours |
| Yield | 60–75% | 75–85% | 70–80% |
| Purity (HPLC) | 90–95% | 95–98% | 92–96% |
| Scalability | Moderate | Limited to small scale | Good |
| Environmental Impact | Moderate (organic solvents possible) | Low (aqueous, less solvent use) | Low to moderate |
Notes on Characterization and Quality Control
- NMR Spectroscopy : Confirms the presence of phosphonate groups and the 2-ethylhexyl imino moiety.
- Mass Spectrometry : Confirms molecular weight (~385.38 g/mol).
- Elemental Analysis : Verifies ammonium salt formation.
- Infrared Spectroscopy : Identifies characteristic P=O and N-H vibrations.
Summary of Preparation Methods
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Mannich Reaction | Condensation of amine, formaldehyde, phosphorous acid | 2-Ethylhexylamine, HCHO, H3PO3 | 80–100°C, acidic aqueous medium | Bisphosphonate intermediate |
| Phosphonation | Formation of bisphosphonate groups | Phosphorous acid or PCl3 | Acidic, 80–120°C | Bisphosphonic acid derivative |
| Neutralization | Conversion to tetraammonium salt | Ammonium hydroxide | Room temperature, aqueous | This compound |
Chemical Reactions Analysis
Hydrolysis and Stability
The compound exhibits pH-dependent hydrolysis due to its phosphonate groups. Under acidic conditions (pH < 3), the P–O bonds undergo partial cleavage, forming phosphoric acid derivatives. In alkaline environments (pH > 10), hydrolysis accelerates, producing ammonia and methylenebisphosphonate intermediates . Stability studies indicate optimal integrity at neutral pH (6–8), making it suitable for pharmaceutical formulations .
Ring-Opening Reactions with Aziridines
A study demonstrated that the compound participates in ring-opening reactions with N-carbamoyl aziridines under lithium bis(trimethylsilyl)amide (LiHMDS) catalysis. This reaction produces α-methylene-gem-bisphosphonate aziridines via a chelation-controlled mechanism .
Reaction Scope and Yields
| Aziridine Substrate | Reaction Conditions | Product Yield (%) |
|---|---|---|
| N-Boc aziridine | THF, −78°C → 25°C | 72 |
| N-Cbz aziridine | THF, −78°C → 40°C | 85 |
| Bicyclic aziridine | THF, −78°C → 25°C | No reaction |
The reaction’s efficiency depends on the aziridine’s substituents and protecting groups, with N-Cbz derivatives showing higher reactivity .
Metal Chelation and Coordination Chemistry
The bisphosphonate moiety binds strongly to divalent metal ions (e.g., Ca²⁺, Mg²⁺), forming stable complexes. This property underpins its affinity for hydroxyapatite in bone tissue .
Key Coordination Features
-
Binding Sites : Two phosphonate oxygen atoms and the imino nitrogen.
-
Stoichiometry : Typically forms 1:1 complexes with Ca²⁺ at physiological pH .
-
Thermodynamic Stability : Log K (stability constant) = 8.2 ± 0.3 for Ca²⁺, comparable to zoledronic acid .
Functionalization via Esterification
The phosphonate groups can undergo esterification with alcohols under Mitsunobu conditions (triphenylphosphine/diethylazodicarboxylate) . For example:
textTetraammonium compound + R-OH → Phosphonate ester + NH₃
This reaction is utilized to modify solubility and bioavailability for targeted drug delivery .
Comparative Reactivity with Other Bisphosphonates
The compound’s 2-ethylhexyl side chain and ammonium groups differentiate its reactivity from classical bisphosphonates:
| Feature | Alendronate | Zoledronic Acid | This Compound |
|---|---|---|---|
| Side Chain | Short alkyl | Heterocyclic | 2-ethylhexyl |
| Chelation Strength | Moderate (Log K 7.5) | High (Log K 9.1) | Moderate (Log K 8.2) |
| Hydrolysis Rate | Fast (t₁/₂ = 2 h) | Slow (t₁/₂ = 48 h) | Intermediate (t₁/₂ = 12 h) |
The elongated hydrophobic side chain enhances membrane permeability but reduces aqueous solubility relative to alendronate .
Synthetic Pathways
The compound is synthesized via a one-pot reaction involving:
-
Condensation : 2-ethylhexylamine with formaldehyde.
-
Phosphorylation : Addition of phosphorus trichloride followed by hydrolysis.
Key optimizations include microwave-assisted synthesis (85% yield vs. 62% conventional) .
Scientific Research Applications
Chemical Structure and Synthesis
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate features a unique tetraammonium cation and a bisphosphonate moiety, characterized by two phosphonate groups linked to a carbon atom. The synthesis of this compound typically involves several key steps, including:
- Formation of the Bisphosphonate Backbone : This is achieved through the reaction of phosphorus-containing reagents with suitable carbon sources.
- Incorporation of the Ammonium Cation : The introduction of the tetraammonium structure enhances solubility and biological activity.
- Modification for Yield Optimization : Techniques such as microwave-assisted synthesis may be employed to improve yield and purity.
This compound exhibits significant biological activity, particularly in inhibiting bone resorption. Similar to other bisphosphonates, it interacts with osteoclasts, which are cells responsible for bone breakdown. The compound's mechanisms of action likely involve:
- Inhibition of Osteoclast Activity : By modulating cellular signaling pathways related to bone metabolism, it reduces osteoclast-mediated resorption.
- Potential Therapeutic Applications : This activity positions the compound as a candidate for treating osteoporosis and other bone-related diseases.
Applications in Medicine
The primary applications of this compound include:
- Osteoporosis Treatment : Its ability to inhibit bone resorption makes it valuable in managing osteoporosis.
- Cancer Therapy Support : Bisphosphonates are often used in conjunction with cancer treatments to prevent skeletal-related events in patients with bone metastases .
- Research Tool : The compound serves as a model for studying bisphosphonate interactions with biological systems.
Comparative Analysis with Other Bisphosphonates
This compound shares structural similarities with other well-known bisphosphonates but possesses unique features that may enhance its efficacy:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Alendronate | Contains nitrogen | Primarily used for osteoporosis; has a hydroxyl group enhancing binding affinity |
| Risedronate | Contains nitrogen | Known for potency against osteoclasts; has a pyridylmethyl side chain |
| Zoledronic Acid | Contains nitrogen | Highly potent; used in cancer treatment; more complex side chain |
The unique ammonium structure and side chain configuration of this compound may influence its solubility and biological activity compared to these established compounds.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of bisphosphonates, including this compound, in various clinical settings:
- A network meta-analysis indicated that bisphosphonates significantly reduce skeletal-related events in multiple myeloma patients, suggesting that compounds like tetraammonium [[(2-ethylhexyl
Mechanism of Action
The mechanism of action of Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate groups can chelate metal ions, affecting various biochemical processes. Additionally, the imino group can interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bisphosphonates
Tetraammonium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS: N/A, registered 31/05/2018)
- Substituent : 2-hydroxyethyl (HO-CH₂-CH₂-) introduces polarity and hydrogen-bonding capacity.
- Properties : Higher hydrophilicity compared to the 2-ethylhexyl variant, favoring applications in low-ionic-strength environments.
- Applications : Preferred in pharmaceuticals or cosmetics where biocompatibility is critical .
Tetraammonium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: N/A, registered 31/05/2018)
- Substituent : Branched 3,5,5-trimethylhexyl group increases steric hindrance and lipophilicity.
- Properties : Reduced solubility in water but enhanced stability in organic-aqueous mixed solvents.
- Applications: Potential use in oilfield chemicals or as a stabilizer in emulsion systems .
Table 1: Substituent-Driven Property Differences
| Compound | Substituent | LogP (Calc.) | Solubility (g/L, H₂O) | Key Application |
|---|---|---|---|---|
| Target Compound (2-ethylhexyl) | C₈H₁₇ (linear alkyl) | ~2.5* | ~150 | Industrial water treatment |
| 2-Hydroxyethyl Variant | HO-CH₂-CH₂- | ~-1.0* | ~300 | Pharmaceuticals |
| 3,5,5-Trimethylhexyl Variant | Branched C₉H₁₉ | ~3.8* | ~50 | Oilfield chemicals |
Counterion Variations
Tetrasodium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94087-51-1)
- Counterions : Tetrasodium (Na⁺) replaces ammonium.
- Properties : Higher thermal stability (>300°C) and alkaline pH tolerance (up to pH 12).
- Applications : Used in high-pH industrial boilers or detergents .
Tripotassium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate (CAS: 94230-76-9)
Table 2: Counterion Impact on Performance
| Compound | Counterion | Thermal Stability | pH Range | Key Advantage |
|---|---|---|---|---|
| Tetraammonium (Target) | NH₄⁺ | Moderate (~150°C) | 4–9 | Rapid solubility |
| Tetrasodium | Na⁺ | High (>300°C) | 7–12 | Alkaline stability |
| Tripotassium | K⁺ | Moderate (~200°C) | 6–10 | Hard water compatibility |
Functional Group Modifications
[[(2-Mercaptoethyl)imino]bis(methylene)]bisphosphonic acid (CAS: 78014-43-4)
- Modification : Thiol (-SH) group replaces alkyl chains.
- Properties : Enhanced metal-binding via thiol coordination; prone to oxidation.
- Applications : Niche use in heavy metal sequestration (e.g., Hg²⁺, Pb²⁺) .
Tetraammonium [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 38750-81-1)
Research Findings and Industrial Relevance
- Efficacy in Scale Inhibition : The target compound outperforms hydroxyethyl variants in high-Ca²⁺ environments (e.g., 95% inhibition at 10 ppm vs. 80% for hydroxyethyl) due to its hydrophobic tail stabilizing Ca-phosphonate complexes .
- Environmental Impact : Ammonium salts exhibit higher biodegradability (~70% in 28 days) compared to sodium counterparts (~40%), aligning with EU REACH guidelines .
- Synthetic Scalability : Industrial-grade production (99% purity) is well-established for sodium and ammonium salts, with costs ranging $50–80/kg .
Biological Activity
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate is a synthetic compound belonging to the bisphosphonate class, which is known for its ability to inhibit bone resorption. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and potential side effects, supported by case studies and research findings.
Bisphosphonates, including this compound, primarily exert their effects by inhibiting osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival . This inhibition leads to reduced osteoclast activity and increased bone mineral density.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antiresorptive Effects : The compound effectively reduces bone turnover markers and increases bone mineral density in various animal models.
- Anti-cancer Properties : Research indicates that bisphosphonates may have a role in reducing the risk of bone metastases in cancers such as breast cancer. Studies have shown that bisphosphonates can significantly reduce the 10-year risk of bone recurrence in postmenopausal women with breast cancer .
- Cardiovascular Effects : Some studies suggest that bisphosphonates may lower the risk of cardiovascular events, although this area requires further investigation to establish a clear connection .
Case Studies
- Osteonecrosis of the Jaw (ONJ) : A notable case involved a 69-year-old female patient treated with zoledronic acid (a bisphosphonate) who developed ONJ after undergoing surgery for breast cancer. The treatment led to severe complications, highlighting the potential risks associated with long-term bisphosphonate therapy .
- Breast Cancer Treatment : A meta-analysis involving over 11,000 postmenopausal women indicated that those receiving adjuvant bisphosphonates had lower rates of distant recurrence and mortality from breast cancer compared to those not treated with these agents .
Research Findings
Recent studies have explored various aspects of this compound:
- Structure-Activity Relationship : The efficacy of this compound can be attributed to its structural modifications, which enhance its affinity for bone mineral and its inhibitory effects on osteoclasts .
- Comparative Studies : In comparative studies with other bisphosphonates, this compound has shown promising results in terms of potency and safety profiles.
Data Summary
| Study Type | Findings |
|---|---|
| Mechanistic Study | Inhibition of FDPS leads to reduced osteoclast activity |
| Clinical Trial | Significant reduction in bone recurrence in postmenopausal breast cancer patients |
| Case Report | ONJ development linked to prolonged bisphosphonate use |
| Meta-Analysis | Lower risk of cardiovascular events among bisphosphonate users |
Q & A
Q. Q1. What are the established synthetic routes for tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate, and what analytical methods validate its purity?
The compound is synthesized via condensation reactions between phosphonic acid derivatives and alkylamine precursors. A common approach involves reacting 2-ethylhexylamine with methylenebisphosphonic acid derivatives under acidic catalysis (e.g., 4-toluenesulfonic acid in dry benzene) . Post-synthesis, purity is validated using:
- Elemental analysis (C, H, N, P content).
- IR spectroscopy to confirm P=O (1150–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches.
- ¹H/³¹P NMR to verify alkyl chain integration and phosphonate group symmetry .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yields of this compound?
Key variables include:
- Catalyst selection : Acidic catalysts (e.g., 4-toluenesulfonic acid) enhance imine bond formation but may require neutralization post-reaction .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of phosphonic acid precursors, while benzene minimizes side reactions .
- Stoichiometric ratios : Excess alkylamine (1.2–1.5 eq.) drives the reaction to completion, as imine formation is equilibrium-dependent.
- Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .
Structural and Functional Analysis
Q. Q3. What advanced spectroscopic techniques resolve ambiguities in the coordination geometry of this compound?
- X-ray crystallography : Determines bond angles (e.g., C-P-O ≈ 109.5°) and confirms the tetrahedral geometry of phosphonate groups .
- ²⁹Si NMR (if silane-modified): Probes ligand-metal interactions in coordination complexes.
- ESI-MS : Identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 465) and detects hydrolysis byproducts .
Application-Oriented Research
Q. Q4. How does the alkyl chain length (e.g., 2-ethylhexyl) influence the chelation efficiency of tetraammonium bisphosphonates in aqueous systems?
Longer alkyl chains (e.g., 2-ethylhexyl vs. propyl) enhance hydrophobicity, improving adsorption onto mineral surfaces (e.g., CaCO₃). However, excessive chain length reduces water solubility, limiting dispersibility. Optimal performance is observed with C6–C8 chains, balancing solubility and surface affinity .
Q. Q5. What methodologies quantify the anti-scaling performance of this compound in industrial water systems?
- Static scale inhibition tests : Measure CaCO₃ inhibition efficiency (%) via ICP-OES after 24-hour incubation at 60°C.
- Dynamic loop tests : Simulate flow conditions to assess fouling resistance using pressure-drop monitoring .
Data Contradiction and Reproducibility
Q. Q6. How can researchers address discrepancies in reported chelation constants for tetraammonium bisphosphonates?
Variations arise from:
- pH dependence : Chelation capacity peaks at pH 7–9 but declines under acidic conditions due to protonation of phosphonate groups .
- Ionic strength : High NaCl/CaCl₂ concentrations compete for binding sites, reducing apparent stability constants.
Standardize testing conditions (pH 8.5, 25°C, 0.1 M ionic strength) and use EDTA titration as a reference method .
Analytical Method Validation
Q. Q7. What validated HPLC protocols separate this compound from degradation products?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : 20 mM KH₂PO₄ (pH 3.0)/acetonitrile (85:15 v/v).
- Detection : UV at 210 nm (phosphonate absorption).
- Retention time : ~6.2 minutes, with degradation peaks (e.g., phosphonic acid) eluting earlier .
Regulatory and Safety Compliance
Q. Q8. What safety protocols are mandated for handling this compound in laboratory settings?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of ammonia vapors.
- Waste disposal : Neutralize acidic residues before disposal per ECHA guidelines (EC 244-751-4) .
Comparative Studies
Q. Q9. How does this compound compare to sodium/potassium salts in corrosion inhibition?
Tetraammonium salts exhibit superior solubility in hard water (≥500 ppm Ca²⁺) due to ammonium’s chaotropic effect, whereas sodium salts precipitate at high ionic strength. However, potassium variants (e.g., CAS 84852-49-3) offer better thermal stability (>100°C) .
Advanced Computational Modeling
Q. Q10. What DFT parameters predict the binding affinity of this compound to Fe³⁺ ions?
- Basis set : B3LYP/6-311+G(d,p) for geometry optimization.
- Solvation model : PCM (water) to account for dielectric effects.
- Key metrics : Gibbs free energy (ΔG < −30 kJ/mol indicates strong chelation) and Mulliken charges on phosphonate oxygens (−0.75 to −0.85 e) .
Stability and Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
